Ar-r 17779 hydrochloride
Overview
Description
AR-R 17779 hydrochloride is a potent and selective full agonist of the alpha7 subtype of neural nicotinic acetylcholine receptors. It is known for its ability to enhance cognitive functions, such as learning and memory, in animal studies. The compound has also shown potential therapeutic applications in treating conditions like arthritis and anxiety .
Mechanism of Action
Target of Action
AR-R 17779 hydrochloride is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChR) with Ki values of 92 nM for the α7 subtype and 16,000 nM for the α4β2 subtype . The α7 nAChR is a type of nicotinic acetylcholine receptor, implicated in long-term memory and sensory gating .
Mode of Action
This compound interacts with its targets, the α7 nAChRs, by binding to them with high affinity . This binding action triggers a conformational change in the receptor, leading to the opening of an ion channel and allowing the flow of ions across the cell membrane . This ion flow then leads to the generation of an electrical signal that can be propagated along nerve cells .
Biochemical Pathways
The activation of α7 nAChRs by this compound affects several biochemical pathways. One of the key pathways influenced is the cholinergic pathway, which plays a crucial role in memory and learning . Additionally, this compound can mitigate inflammation by activating anti-inflammatory cholinergic (vagal) pathways .
Pharmacokinetics
, suggesting that it may be well-absorbed in the body. It is also known to be blood-brain barrier permeable , indicating that it can reach its target receptors in the brain.
Result of Action
This compound has been noted for its ability to enhance learning and memory in rats . This suggests that it could have potential therapeutic applications in conditions associated with cognitive impairment. Additionally, this compound exhibits anxiolytic properties and can reduce inflammation .
Biochemical Analysis
Biochemical Properties
Ar-r 17779 hydrochloride is a selective full agonist of the nicotinic acetylcholine receptor (nAChR), demonstrating Ki values of 92 nM for the α7 subtype and 16,000 nM for the α4β2 subtype . It shows excitatory central effects in vivo .
Cellular Effects
This compound can improve learning and memory in rats . It also has anxiolytic activity and can reduce inflammation by activating anti-inflammatory cholinergic (vagal) pathways .
Molecular Mechanism
This compound acts as a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is potent and shows excitatory central effects in vivo .
Dosage Effects in Animal Models
This compound exhibits cognition-improving efficacy in rats (1-20 mg/kg s.c) and mice (1-20 mg/kg i.p.) in vivo .
Transport and Distribution
It is known that the compound is blood-brain barrier permeable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR-R 17779 hydrochloride involves the formation of a spirocyclic structure. The key steps include the cyclization of a bicyclic amine with an oxazolidinone derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: AR-R 17779 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
AR-R 17779 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on cognitive functions and memory enhancement in animal models.
Medicine: Explored as a potential therapeutic agent for conditions like arthritis, anxiety, and cognitive disorders.
Industry: Utilized in the development of new drugs targeting nicotinic acetylcholine receptors .
Comparison with Similar Compounds
GTS-21 Dihydrochloride: Another alpha7 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing properties.
PNU-282987 Hydrate: A selective agonist for alpha7 nicotinic acetylcholine receptors, used in research for its neuroprotective effects.
AZD6765 Dihydrochloride: Known for its rapid antidepressant effects through modulation of nicotinic acetylcholine receptors .
Uniqueness: AR-R 17779 hydrochloride is unique due to its high selectivity and potency for the alpha7 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .
Properties
IUPAC Name |
(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBLUBBDSJBIU-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178419-42-6 | |
Record name | 178419-42-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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